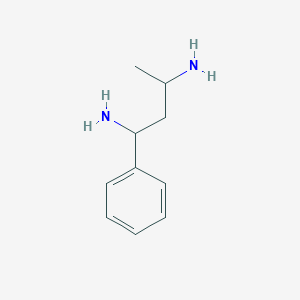![molecular formula C8H9ClN4 B8283856 4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8283856.png)
4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-propylpyrazole with suitable reagents to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the chloro position.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-methyl-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-ethyl-
Comparison: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C8H9ClN4 |
|---|---|
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
4-chloro-3-propyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,2-3H2,1H3,(H,10,11,12,13) |
Clé InChI |
FMJNJDVLTSSZHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C(=NN1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B8283778.png)
![tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate](/img/structure/B8283784.png)

![3-[(tert-Butoxycarbonyl)amino]propyl ethyl carbonate](/img/structure/B8283797.png)




![2-(Thieno[3,2-b]pyridin-7-yl)acetamide](/img/structure/B8283861.png)


![2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B8283875.png)

